molecular formula C10H13NO4 B6616918 methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate CAS No. 1147111-86-1

methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate

Cat. No. B6616918
CAS RN: 1147111-86-1
M. Wt: 211.21 g/mol
InChI Key: XTGXXUKUZPPCFX-UHFFFAOYSA-N
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Description

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (MOC) is an organic compound belonging to the oxazole family. It is a white crystalline solid with a molecular weight of 215.2 g/mol. MOC is a versatile molecule that has a wide range of applications in the scientific and pharmaceutical fields. It is used in the synthesis of drugs and in the development of new materials. It has been studied extensively in the past few decades due to its potential applications in drug design and development.

Scientific Research Applications

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of drugs and in the development of new materials. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in organic reactions, as well as a starting material for the synthesis of other compounds.

Mechanism of Action

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate is an organic compound that can react with other molecules to form new compounds. The reaction occurs through a process called nucleophilic addition, in which the nucleophile (methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate) adds to the electrophilic carbon of the other molecule. This reaction can be used to form a variety of different compounds, depending on the reactants used.
Biochemical and Physiological Effects
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of a variety of conditions, such as arthritis, asthma, and allergies. It has also been found to have potential anti-cancer properties, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. Additionally, it is a stable compound and does not degrade easily. However, it is also a highly reactive compound, and should be handled with care.

Future Directions

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of potential applications in the scientific and pharmaceutical fields. It could be used in the synthesis of new drugs and materials, as well as in the development of new catalysts for organic reactions. Additionally, it could be used in the development of new treatments for a variety of conditions, such as cancer and allergies. Furthermore, it could be used in the development of new diagnostic tools, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new technologies, such as nanotechnology and biotechnology.

Synthesis Methods

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate can be synthesized through a variety of methods. The most common method is the reaction of methyl acetate with 2-chloro-3-methyl-1,3-oxazole-4-carboxylate in the presence of an acid catalyst. This reaction produces methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate as the main product, along with some byproducts. The reaction can be carried out in either aqueous or organic solvents. The yield of the reaction depends on the type of solvent used and the reaction conditions.

properties

IUPAC Name

methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-10(12)8-6-15-9(11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGXXUKUZPPCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate

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